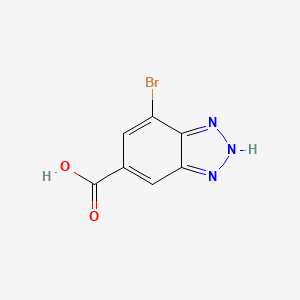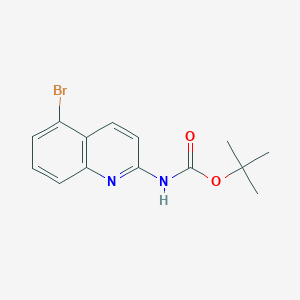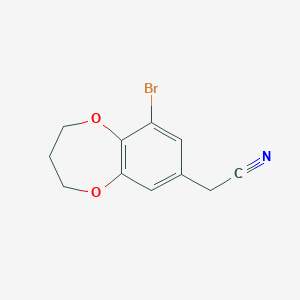
2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
Overview
Description
2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile (2-BDB7A) is a heterocyclic compound with a benzodioxepin nucleus that has been studied for its potential applications in various research fields. It is a synthetic compound with a unique structure, which has been found to exhibit interesting properties and effects.
Scientific Research Applications
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of pharmaceutical agents. Its structure is conducive to forming heterocyclic compounds that can be used in drug development. For example, it can be utilized to create molecules with potential antioxidant properties, which are essential in combating oxidative stress-related diseases .
Antimicrobial Agent Development
The bromine atom present in this compound makes it a candidate for the synthesis of antimicrobial agents. Brominated compounds are known for their efficacy in disrupting microbial cell processes, which can lead to the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Applications
Due to its structural similarity to bioactive heterocyclic compounds, 2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile could be used as a precursor in synthesizing anti-inflammatory drugs. These drugs can help in the treatment of chronic inflammatory diseases such as arthritis .
Molecular Docking Studies
The compound’s unique structure allows it to bind with various biological targets, making it suitable for molecular docking studies. These studies can help in understanding the interaction between drugs and their targets, which is crucial for designing more effective and selective medications .
Material Science
In material science, this compound can be used to synthesize organic frameworks with potential applications in gas storage, separation technologies, or as catalysts in chemical reactions due to its ability to form stable cyclic structures .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the development of new analytical methods for detecting similar structures in complex mixtures, which is vital for quality control in pharmaceutical manufacturing .
Chemical Education
In educational settings, this compound can serve as an example in teaching organic synthesis and the importance of brominated intermediates in medicinal chemistry, providing practical insights into real-world applications .
Environmental Science
Lastly, the study of this compound’s degradation products and their environmental impact can provide insights into the ecological safety of brominated organic compounds, which is increasingly important in the context of environmental pollution and regulations .
properties
IUPAC Name |
2-(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-6-8(2-3-13)7-10-11(9)15-5-1-4-14-10/h6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDMAKKMXIUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CC#N)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




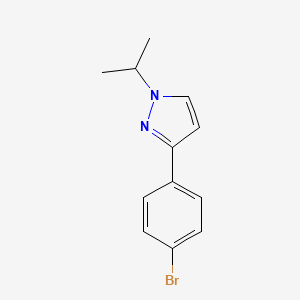



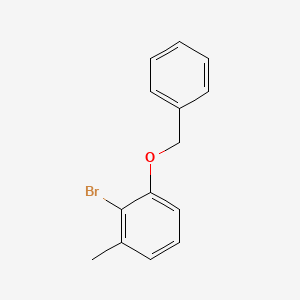
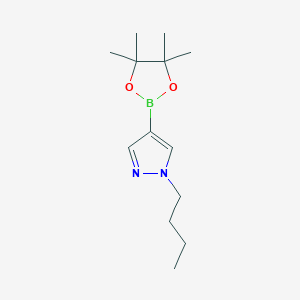
![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)



![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)
